molecular formula C12H15NO B11905860 1-Phenylpiperidine-3-carbaldehyde

1-Phenylpiperidine-3-carbaldehyde

Cat. No.: B11905860
M. Wt: 189.25 g/mol
InChI Key: QJIWGJPOKYOJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-3-carbaldehyde is a phenylpiperidine derivative serving as a versatile intermediate and key synthetic building block in organic and medicinal chemistry research. Piperidine rings are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The 3-carbaldehyde functional group is highly reactive, allowing this compound to be used in various synthetic transformations to create novel molecules for biological evaluation. As part of the phenylpiperidine structural class, this compound is related to a range of molecules with documented pharmacological interest, including substances with central nervous system activity . Researchers utilize such high-purity building blocks to develop potential new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenylpiperidine-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

QJIWGJPOKYOJHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Phenylpiperidine 3 Carbaldehyde and Analogs

Direct Synthetic Routes to 1-Phenylpiperidine-3-carbaldehyde

The direct synthesis of this compound can be approached through methods that prioritize stereoselectivity and regioselectivity.

Stereoselective Approaches

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge. One strategy involves the asymmetric hydrogenation of pyridine (B92270) precursors. For instance, rhodium catalysts have been shown to be effective in the hydrogenation of 3-substituted pyridines, yielding piperidines with high enantioselectivity. nih.gov While direct C-H functionalization at the C3 position of the piperidine (B6355638) ring is challenging due to the deactivating inductive effect of the nitrogen atom, indirect methods have been developed. nih.gov One such approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by reductive ring opening to install the desired functionality at the C3 position. nih.gov

Another powerful method is the use of chiral auxiliaries. Phenylglycinol-derived lactams, for example, can serve as chiral templates for the enantioselective synthesis of 2-alkylpiperidines and both cis- and trans-2,6-dialkylpiperidines. researchgate.net This strategy has been successfully applied to the synthesis of various piperidine alkaloids. researchgate.net

Chemo- and Regioselective Considerations

The regioselective introduction of a formyl group at the C3 position requires careful consideration of the reactivity of the piperidine ring. Direct formylation is often difficult. A common strategy involves the use of a precursor that can be readily converted to the aldehyde. For example, a nitrile or an ester group at the C3 position can be reduced to the corresponding aldehyde.

A notable method for achieving regioselectivity is the Vilsmeier-Haack reaction. This reaction has been used to synthesize 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde from the corresponding hydrazone, indicating its potential for the formylation of heterocyclic systems. semanticscholar.org In the context of piperidines, a similar strategy could be envisioned where a suitable precursor is regioselectively formylated.

Three-component coupling reactions under Lewis acid catalysis offer another avenue for the chemo- and regioselective synthesis of highly functionalized dihydropyrimidinones, which can be precursors to piperidine derivatives. nih.gov

Synthesis of Piperidine-3-carbaldehyde (B1602230) Scaffolds via Ring-Forming Reactions

The construction of the piperidine ring itself is a fundamental aspect of synthesizing piperidine-3-carbaldehyde and its analogs.

Cyclization Strategies for Piperidine Core Construction

A variety of cyclization strategies are employed to form the piperidine ring. mdpi.com Intramolecular cyclization is a prominent method, with several approaches available, including:

Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity during ring closure. mdpi.com

Metal-catalyzed cyclization: Employing transition metals like palladium or nickel to facilitate intramolecular C-N bond formation. researchgate.net

Radical cyclization: Initiating ring closure through radical intermediates. mdpi.com

Reductive amination: An intramolecular reaction between an amine and a ketone or aldehyde to form a cyclic imine, which is then reduced to the piperidine. mdpi.com

A "[3+3] annulation" reaction between a 1,3-bifunctional electrophile and a 1,3-dianion equivalent is another effective strategy for constructing the piperidine skeleton. whiterose.ac.uk Furthermore, the reductive cyclization of 6-oxoamino acid derivatives can lead to 2,6-disubstituted piperidines. whiterose.ac.uk

Cyclization Strategy Description Key Features
Asymmetric Synthesis Employs chiral catalysts or auxiliaries to control stereochemistry during ring formation. mdpi.comHigh enantioselectivity.
Metal-Catalyzed Cyclization Uses transition metals (e.g., Pd, Ni) to promote intramolecular C-N bond formation. researchgate.netEfficient for various substrates.
Radical Cyclization Involves radical intermediates to initiate and propagate ring closure. mdpi.comTolerant of various functional groups.
Reductive Amination Intramolecular reaction of an amine and a carbonyl group followed by reduction. mdpi.comForms the piperidine ring in a single pot.
[3+3] Annulation Reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. whiterose.ac.ukBuilds the six-membered ring efficiently.

Functional Group Introduction at the C3 Position

Introducing the carbaldehyde functionality, or a precursor to it, at the C3 position is a critical step. While direct C-H functionalization at C3 is generally disfavored, indirect methods are effective. nih.gov For example, a nitrile group can be introduced and subsequently hydrolyzed and reduced to the aldehyde. whiterose.ac.uk

Another approach involves the use of substituted pyridines as starting materials. The hydrogenation of 3-substituted pyridines, such as those bearing a cyano or ester group, directly provides piperidines with the desired functionality at the C3 position. youtube.comwhiterose.ac.uk

Transformations from Related Piperidine Derivatives Leading to Carbaldehydes

Existing piperidine derivatives can be chemically transformed to introduce a carbaldehyde group at the C3 position.

A common precursor is a piperidine-3-carboxylic acid or its ester. These can be reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde. For instance, piperidine-3-carboxylic acid analogs have been synthesized as potential anticonvulsants, and these could serve as starting materials. ajchem-a.com

The reduction of a nitrile at the C3 position is another viable route. 3-Cyanopiperidine can be prepared from 3-methylpiperidine, which is an industrially available chemical. youtube.com The cyano group can then be reduced to the carbaldehyde.

Furthermore, organometallic chemistry provides powerful tools for these transformations. Organozinc reagents, for example, are tolerant of various functional groups and can be used in cross-coupling reactions to introduce carbon substituents that can later be converted to a formyl group. whiterose.ac.uk

Precursor Derivative Transformation Reagents
Piperidine-3-carboxylic acid/esterReduction to alcohol, then oxidation to aldehydee.g., LiAlH4 (reduction), PCC or Swern oxidation (oxidation)
Piperidine-3-carbonitrileReduction to aldehydee.g., DIBAL-H
3-HalopiperidineCarbonylation followed by reductione.g., CO, Pd catalyst, reducing agent
3-HydroxymethylpiperidineOxidation to aldehydee.g., PCC, Swern oxidation

Formylation Reactions

Directly introducing a formyl (-CHO) group onto the 3-position of the 1-phenylpiperidine (B1584701) ring via formylation is a more complex challenge. Classical aromatic formylation reactions typically target electron-rich aromatic systems and are often not regioselective for the aliphatic portion of a molecule like 1-phenylpiperidine.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org When applied to 1-phenylpiperidine, the phenyl group is activated towards electrophilic substitution by the nitrogen atom of the piperidine ring. Consequently, the Vilsmeier-Haack reaction would be expected to regioselectively formylate the phenyl ring, most likely at the para-position, rather than the desired C-3 position of the piperidine ring. While highly effective for pyrazoles and other heterocycles, this method is unsuitable for the direct synthesis of this compound. nih.govresearchgate.net

Duff Reaction: The Duff reaction is another formylation method that primarily targets activated aromatic rings, specifically phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgchem-station.com The reaction proceeds via electrophilic aromatic substitution, with formylation occurring preferentially at the ortho position to the activating hydroxyl or amino group. wikipedia.orgwikipedia.org As 1-phenylpiperidine is a secondary aniline (B41778) derivative, the Duff reaction would likely result in formylation of the phenyl ring, not the piperidine ring.

Indirect Formylation Strategies: Given the limitations of direct electrophilic formylation on the saturated piperidine ring, indirect methods are more viable. One plausible strategy involves the use of a formyl group equivalent with an organometallic derivative of the piperidine core. For instance, N-formylpiperidine can act as a formylating agent for highly reactive nucleophiles like Grignard or organolithium reagents. wikipedia.org A potential, though multi-step, route could involve the generation of a lithiated species at the 3-position of a suitably protected N-phenylpiperidine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine itself. This approach circumvents the issues of regioselectivity inherent in electrophilic substitution reactions.

Table 2: Applicability of Formylation Reactions to 1-Phenylpiperidine

Reaction Reagent Typical Substrates Probable Outcome for 1-Phenylpiperidine
Vilsmeier-Haack POCl₃, DMF Electron-rich aromatics/heterocycles organic-chemistry.org Formylation of the phenyl ring (likely para-position). ijpcbs.com
Duff Reaction Hexamethylenetetramine, acid Phenols, anilines wikipedia.orgchem-station.com Formylation of the phenyl ring (likely ortho-position).
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ Activated aromatic compounds Likely formylation of the phenyl ring.

| Organometallic Formylation | Organolithium/Grignard + Formylating Agent (e.g., DMF) | Alkyl/Aryl Halides (as precursors) | Potential for targeted C-3 formylation via a lithiated intermediate. wikipedia.org |

Chemical Reactivity and Transformation Chemistry of 1 Phenylpiperidine 3 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety is a primary site for chemical modification, readily undergoing additions, condensations, and redox reactions.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. libretexts.org This can occur under basic conditions, where a strong nucleophile attacks directly, or under acidic conditions, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org

A prominent example is the Knoevenagel condensation, where the aldehyde reacts with compounds containing an active methylene (B1212753) group, often catalyzed by a base like piperidine (B6355638) itself, to form α,β-unsaturated products. researchgate.netsci-hub.se Other key nucleophilic additions include:

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt to the carbonyl group yields a cyanohydrin, introducing both a hydroxyl and a nitrile group. byjus.com

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second molecule of alcohol to produce stable acetals. This reaction is often used as a protecting strategy for the aldehyde. byjus.com

Imine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), a reaction that proceeds via a carbinolamine intermediate followed by dehydration. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeNucleophileProduct TypeGeneral Conditions
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated CompoundBase catalyst (e.g., piperidine) researchgate.netsci-hub.se
Cyanohydrin FormationCN⁻CyanohydrinBase catalyst byjus.com
Acetal FormationAlcohol (R-OH)AcetalAcid catalyst byjus.com
Imine FormationPrimary Amine (R-NH₂)ImineTypically mild acid or base catalysis byjus.com

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of 1-phenylpiperidine-3-carbaldehyde to 1-phenylpiperidine-3-carboxylic acid can be achieved using a variety of oxidizing agents. organic-chemistry.org Mild and efficient protocols have been developed that utilize reagents such as Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, or N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org Light-induced autoxidation using oxygen as the sole oxidant also presents a sustainable method for this transformation. rsc.org

Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, (1-phenylpiperidin-3-yl)methanol. libretexts.org Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder, more selective reagent often preferred for its safety and ease of use, while LiAlH₄ is a more powerful reducing agent. libretexts.org

Table 2: Common Reagents for Oxidation and Reduction
TransformationProduct Functional GroupExample Reagents
OxidationCarboxylic AcidOxone, PCC/H₅IO₆, NHPI/O₂, Ag₂CO₃ organic-chemistry.orgresearchgate.net
ReductionPrimary AlcoholNaBH₄, LiAlH₄ libretexts.orglibretexts.org

The reactivity of the aldehyde group makes this compound a valuable building block for the synthesis of compound libraries for drug discovery. nih.gov The piperidine scaffold is a common motif in many biologically active compounds. acs.orgrsc.org By utilizing the aldehyde as a chemical handle, a diverse range of substituents can be introduced through reactions like reductive amination, Wittig reactions, and multicomponent reactions. researchgate.net This approach allows for the rapid generation of a multitude of structurally related compounds, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom of the 1-phenylpiperidine (B1584701) ring also possesses distinct reactivity, although it is less versatile than the aldehyde group.

As a tertiary amine, the nitrogen atom of this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and alters the steric and electronic properties of the molecule.

In contrast, direct N-acylation is not possible due to the absence of a proton on the nitrogen atom. However, related transformations involving the generation of N-iminium ions from similar N-substituted piperidines have been reported, which then allows for the addition of nucleophiles at the C2 position of the piperidine ring. nih.gov

The N-phenyl group can undergo electrophilic aromatic substitution reactions. uci.edumasterorganicchemistry.com The piperidine ring, connected via the nitrogen atom, acts as an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen which can be delocalized into the aromatic ring. However, under strongly acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated. gcwgandhinagar.com The resulting positively charged piperidinium (B107235) group becomes a strongly deactivating, meta-directing group. gcwgandhinagar.com

Common electrophilic aromatic substitution reactions include:

Modifications of the Piperidine Ring System

The chemical modification of the piperidine ring within the this compound framework is a key area of research for accessing novel molecular architectures. These transformations can involve altering the ring size through contraction or expansion, or modifying the spatial arrangement of substituents through stereochemical transformations. Such changes can significantly impact the molecule's properties and biological activity.

Ring Contraction and Expansion Reactions

While specific studies on ring contraction and expansion originating directly from this compound are not extensively documented, research on related N-substituted piperidines provides insight into potential transformation pathways.

Ring Contraction:

The transformation of a piperidine ring to a pyrrolidine (B122466) ring is a known synthetic strategy. An oxidative ring contraction of 1-phenylpiperidine to 1-phenylpyrrolidine-2-carbaldehyde has been achieved using a combination of Cu(OAc)₂ with O₂ and KI. rsc.org Although the starting material is the parent 1-phenylpiperidine and the resulting carbaldehyde is at the 2-position of the pyrrolidine ring, this reaction demonstrates the feasibility of contracting the N-phenylpiperidine skeleton. rsc.org A plausible mechanism involves an initial C-N bond cleavage facilitated by an iodine species, followed by oxidative rearrangement to form the five-membered pyrrolidine ring. rsc.org

Another approach to piperidine ring contraction involves photomediated reactions. For instance, N-arylsulfonyl derivatized piperidines can undergo ring contraction to the corresponding pyrrolidines. nih.gov This process is sensitive to the nature of the N-substituent and the solvent, with electron-withdrawing groups on the nitrogen and solvents like benzene (B151609) favoring the transformation. nih.gov While the activating group is an arylsulfonyl rather than a simple phenyl group, this methodology highlights a potential pathway for ring contraction under photochemical conditions.

Starting MaterialReagents/ConditionsProductYieldReference
1-PhenylpiperidineCu(OAc)₂, O₂, KI1-Phenylpyrrolidine-2-carbaldehydeNot specified rsc.org
N-Tosyl-4-methoxypiperidineLight (hν), BenzeneN-Tosyl-3-methoxypyrrolidineGood nih.gov

Ring Expansion:

The expansion of the piperidine ring is less common, but related transformations involving the formation of piperidines from smaller rings are well-established. A notable method involves the ring expansion of prolinols (pyrrolidine derivatives) to C3-substituted piperidines via an aziridinium (B1262131) intermediate. researchgate.net The regioselectivity of this reaction is dependent on the substituents on the nitrogen atom and the C4 position of the initial prolinol. researchgate.net While this is a synthetic route to piperidines rather than an expansion of a pre-existing piperidine, it illustrates a fundamental mechanism for six-membered ring formation from a five-membered precursor that could potentially be adapted.

A novel ring cyclization-expansion reaction has been observed during the selective catalytic hydrogenation of the pyridine (B92270) ring in 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, which results in a nine-membered nitrogen-containing heterocycle. port.ac.uk This complex transformation underscores that under certain conditions, intramolecular reactions can lead to significant skeletal rearrangements and ring expansions. port.ac.uk

Stereochemical Transformations

The stereochemistry of the piperidine ring is crucial for the biological activity of many phenylpiperidine derivatives. Research has focused on developing stereoselective methods for the synthesis and functionalization of the piperidine core.

Stereoselective functionalization of the piperidine ring can be achieved through catalytic C-H activation. For example, the C2 functionalization of N-Boc-piperidine has been accomplished with high diastereoselectivity using chiral dirhodium tetracarboxylate catalysts. nih.gov The choice of catalyst was found to be critical in controlling the stereochemical outcome of the reaction. nih.gov Further studies have shown that N-arylsulfonyl piperidine derivatives can also undergo highly diastereoselective C2 functionalization with these types of catalysts. nih.gov

The synthesis of specific stereoisomers of substituted piperidines often starts from substituted pyridines. General methods for the stereoselective reduction of pyridines to piperidines have been developed. For instance, the hydrogenation of various methyl-substituted pyridines using PtO₂ as a catalyst, followed by N-protection, predominantly yields the cis-diastereomers. whiterose.ac.uk These cis-isomers can then be subjected to epimerization to furnish the corresponding trans-isomers, allowing access to a wide range of stereochemically defined piperidines. whiterose.ac.uk

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction provides access to a variety of enantioenriched 3-substituted piperidines. acs.org This method represents a powerful strategy for controlling the stereochemistry at the C3 position of the piperidine ring.

Molecular mechanics calculations on related 4-phenylpiperidine (B165713) analgesics have shown that phenyl equatorial conformations are generally preferred. nih.gov However, for some derivatives, the energy difference between the phenyl equatorial and phenyl axial conformers is small, suggesting that both conformations may be accessible and relevant for biological activity. nih.gov Such computational studies are vital for understanding the conformational preferences that underpin the stereochemical behavior of these molecules.

Reaction TypeSubstrateCatalyst/ReagentsKey OutcomeReference
C2-FunctionalizationN-Boc-piperidineRh₂(S-2-Cl-5-BrTPCP)₄5.3:1 d.r., 83% ee nih.gov
ReductionMethyl-substituted pyridines1. PtO₂, H₂, Acetic Acid; 2. ProtectionPredominantly cis-piperidines whiterose.ac.uk
Epimerizationcis-Methyl-substituted N-Boc-pipecolinatesLDA, THF, -78 °C to rttrans-piperidines whiterose.ac.uk
Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate, Arylboronic acidRh-catalystEnantioenriched 3-substituted tetrahydropyridines acs.org

Derivatives and Advanced Structural Modifications of the 1 Phenylpiperidine 3 Carbaldehyde Scaffold

Design Principles for Derivative Generation

The rational design of derivatives is crucial for optimizing the molecular properties of the lead scaffold. Strategies such as bioisosteric replacement and scaffold hopping are employed to modulate activity, improve metabolic stability, and alter pharmacokinetic profiles.

Bioisosterism involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is particularly useful for addressing metabolic liabilities or improving binding interactions.

For the 1-phenylpiperidine-3-carbaldehyde scaffold, several bioisosteric replacements can be considered:

Aldehyde Group Replacement : The aldehyde functionality at the C3 position is a key point for modification. It can be replaced by other groups that may mimic its size and electronic properties but offer different chemical characteristics. For instance, a nitrile group (-CN) can serve as a bioisostere for an aldehyde.

Phenyl Ring Modification : The N-phenyl group is a common site for metabolic oxidation. Replacing the phenyl ring with a more electron-deficient aromatic system, such as a pyridyl or pyrimidyl group, can increase robustness towards cytochrome P450-mediated oxidation. nih.govresearchgate.net This is a prevalent strategy to mitigate metabolic clearance. nih.govrsc.org

Carboxylic Acid Surrogates : Since the aldehyde is readily oxidized to a carboxylic acid, bioisosteres for the carboxylic acid group are highly relevant. Common replacements include tetrazoles, N-acyl sulfonamides, and various oxadiazoles, which can replicate the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving cell permeability and reducing toxicity. enamine.netnih.gov

Scaffold hopping is a computational or experimental strategy used to identify novel molecular backbones (scaffolds) that can serve as effective substitutes for a known active compound's core structure. researchgate.netchimia.ch This approach aims to discover new compounds with significantly different structures but similar biological activities, often leading to improved properties or novel intellectual property. chimia.chdundee.ac.uk

Key strategies applicable to the 1-phenylpiperidine (B1584701) scaffold include:

Core Scaffold Alteration : The piperidine (B6355638) ring itself can be replaced by other cyclic systems. For example, 2-azaspiro[3.3]heptane has been proposed as a piperidine replacement to enhance solubility and decrease metabolic degradation. enamine.net

Ring Expansion/Contraction : The six-membered piperidine ring could be expanded to a seven-membered azepane or contracted to a five-membered pyrrolidine (B122466). nih.gov Such changes alter the three-dimensional shape and conformational flexibility of the molecule, potentially leading to new interactions with biological targets.

Extension Strategies : The scaffold can be extended by adding new functional groups or ring systems. This can be achieved by using the C3-carbaldehyde as a chemical handle to build more complex structures, thereby exploring larger regions of chemical space and potentially engaging additional binding pockets in a target protein.

Synthesis of C3-Substituted 1-Phenylpiperidine Derivatives

The C3-carbaldehyde group is a versatile starting point for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

The aldehyde group can be readily converted into carboxylic acids and their corresponding esters, which are common functionalities in pharmacologically active molecules.

Synthesis of Carboxylic Acids: The oxidation of the this compound yields the corresponding 1-phenylpiperidine-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. An alternative route involves the hydrolysis of a nitrile precursor, such as an anilino-nitrile, which can be prepared via a Strecker-type condensation. researchgate.net

Synthesis of Ester Analogs: Ester derivatives are typically synthesized from the carboxylic acid. ekjm.org A common method involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For example, treatment with thionyl chloride converts the acid to an acyl chloride, which readily reacts with alcohols like methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl esters. ekjm.org These esters can also be synthesized through methods like the Fischer esterification.

Derivative TypeSynthetic PrecursorKey ReactionExample Products
Carboxylic AcidThis compoundOxidation1-Phenylpiperidine-3-carboxylic acid
Carboxylic Acid1-Benzyl-4-anilino-4-cyanonitrileHydrolysis1-Benzyl-4-anilino-4-carboxylic acid researchgate.net
Methyl Ester1-Phenylpiperidine-3-carboxylic acidEsterification with MethanolMethyl 1-phenylpiperidine-3-carboxylate
Ethyl Ester1,8-Naphthyridine-3-carboxylic acidN-alkylation/Hydrolysis/CouplingEthyl 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate nih.gov
n-Butyl Ester1-Methyl-4-phenylpiperidine-4-carboxylic acidEsterification with n-Butanoln-Butyl 1-methyl-4-phenylpiperidine-4-carboxylate ekjm.org

Amide and amine derivatives introduce new hydrogen bonding capabilities and can significantly alter the physicochemical properties of the parent molecule.

Synthesis of Amides: Amide derivatives are generally prepared from the corresponding carboxylic acid. sphinxsai.com The carboxylic acid can be activated, for instance, with thionyl chloride to form an acyl chloride, which then reacts with a primary or secondary amine to yield the desired amide. researchgate.net Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using various peptide coupling reagents. A wide range of amides can be synthesized by reacting the acid with different amines, such as N,N-diethylamine or various substituted anilines. sphinxsai.comnih.gov

Synthesis of Amines: The C3-carbaldehyde is an ideal precursor for the synthesis of amine derivatives via reductive amination. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165). This method allows for the introduction of a diverse range of substituents on the newly formed amino group. nih.gov Another approach involves the reduction of an oxime, which can be formed from the aldehyde. researchgate.net

Derivative TypeSynthetic PrecursorKey ReactionExample Products
Amide1-Phenylpiperidine-3-carboxylic acidAmidation with various amines1-Phenylpiperidine-3-carboxamide bldpharm.com
AmideNipecotic acid (Piperidine-3-carboxylic acid)Coupling with amines1-Alkyl(aralkyl)nipecotamides nih.gov
AmineLinear amino-aldehydesReductive amination / Radical cyclizationVarious substituted piperidines nih.gov
Amine3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl oximeReduction3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl amine researchgate.net

The this compound scaffold can be elaborated into more complex, rigid structures through the formation of fused heterocyclic rings. These modifications can lock the molecule into a specific conformation and introduce new interaction points.

The aldehyde group at the C3 position can participate in various cyclization and condensation reactions to build new rings. For example:

Fused Pyrazoles : Reaction of the aldehyde with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyrazole (B372694) ring system.

Fused Pyridines/Pyrimidines : Condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanothioacetamide, followed by cyclization, can yield fused pyridine (B92270) or pyrimidine (B1678525) rings. longdom.org

Fused Furans : The aldehyde can undergo reactions like a Reformatsky or Doebner condensation to extend the carbon chain, which can then be followed by cyclization to form a fused furan (B31954) ring. researchgate.net

These reactions often involve multi-step sequences, starting with the functionalization of the aldehyde and culminating in an intramolecular cyclization to afford the final fused heterocyclic system. researchgate.netbeilstein-journals.org

Influence of Stereochemistry on Derivative Properties

The structure of this compound features a chiral center at the C3 position of the piperidine ring, where the carbaldehyde group is attached. This chirality means that derivatives of this scaffold can exist as different stereoisomers, primarily enantiomers (non-superimposable mirror images). The distinct three-dimensional arrangement of these isomers is a pivotal factor in their interaction with biological systems, which are themselves chiral. researchgate.netrsc.org

The differential effects of stereoisomers are a well-established principle in pharmacology and medicinal chemistry. Enantiomers can exhibit significant differences in their biological properties, including pharmacology, toxicology, and pharmacokinetics. researchgate.netrsc.org For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. researchgate.net Consequently, the development of single-enantiomer drugs has become a major focus in modern drug discovery. rsc.org

While research focusing specifically on the separated enantiomers of this compound derivatives is not extensively detailed in publicly available literature, the broader class of piperidine and phenylpiperazine derivatives offers compelling evidence of the profound influence of stereochemistry.

Research Findings in Related Structures:

Studies on structurally similar compounds consistently demonstrate that stereochemistry dictates biological activity and receptor selectivity.

Phenylpiperazine Derivatives: Research on chiral methyl-substituted phenylpiperazine compounds has shown that stereoisomers exhibit distinct selectivity for α7 and α9 nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, introducing a methyl group at the C2 position of the piperazine (B1678402) ring created (S) and (R) isomers with selective effects on either α7 or α9/α10 nAChR activity. This highlights the critical role of chirality in fine-tuning receptor selectivity for potential therapeutic agents. nih.gov

Pyrimidinyl-piperazine Carboxamides: In a series of chiral pyrimidinyl-piperazine carboxamide derivatives synthesized as α-glucosidase inhibitors, a clear stereochemical preference was observed. Compounds with an S-configuration at the chiral center were found to be up to five times more active than their corresponding R-configuration counterparts. nih.gov Molecular dynamics simulations confirmed that the more active (S)-isomer formed a more stable complex with the α-glucosidase enzyme. nih.gov

Bridged Piperidine Analogues: In the development of P2Y14R antagonists, bridged piperidine analogues demonstrated stereospecific binding. The pure (S,S,S) 2-azanorbornane enantiomer (MRS4738) displayed a threefold higher affinity for the receptor than its corresponding enantiomer. nih.gov This difference in affinity translated to in vivo activity, underscoring the importance of absolute stereochemistry for potency. nih.gov

1,3-dimethyl-4-phenylpiperidines: The resolution of racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of opioid analgesics, is another area where the importance of stereoisomer separation is recognized. nih.govcapes.gov.br

These findings from closely related heterocyclic scaffolds strongly suggest that the biological properties of derivatives of this compound would be highly dependent on their stereochemistry. The separation and individual biological evaluation of the enantiomers are crucial steps in the rational design of new, selective, and potent therapeutic agents based on this scaffold.

Table of Stereoisomer Activity in Related Piperidine Derivatives

Compound Class Stereoisomer Target Observed Effect Reference
Pyrimidinyl-piperazine Carboxamides S-configuration α-Glucosidase Up to 5-fold more active than the R-configuration. nih.gov
Pyrimidinyl-piperazine Carboxamides R-configuration α-Glucosidase Lower activity compared to the S-configuration. nih.gov
Bridged Piperidine Analogue (MRS4738) (S,S,S)-enantiomer P2Y14 Receptor 3-fold higher binding affinity than the opposite enantiomer. nih.gov
Bridged Piperidine Analogue Opposite enantiomer P2Y14 Receptor Lower binding affinity. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1 Phenylpiperidine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, would provide definitive evidence for the structure of 1-Phenylpiperidine-3-carbaldehyde.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the protons of the phenyl group, and the protons of the piperidine (B6355638) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet or a doublet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the phenyl ring attached to the nitrogen atom would likely produce a set of multiplets between δ 6.8 and 7.4 ppm. The protons of the piperidine ring would present a more complex pattern of multiplets in the upfield region, generally between δ 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded within the piperidine ring system.

For comparison, in a related compound, 1-Boc-piperidine-3-carboxaldehyde, the aldehyde proton appears as a key signal for identification thermofisher.in. Similarly, data for 4-phenylpiperidine (B165713) shows the phenyl protons in the δ 7.15-7.31 ppm range and the piperidine protons from δ 1.60 to 3.178 ppm chemicalbook.com. The N-phenyl group in 1-phenylpiperazine (B188723) results in signals for the aromatic protons at δ 6.83-7.24 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Aldehyde (-CHO)9.5 - 10.0s or d
Phenyl (Ar-H)6.8 - 7.4m
Piperidine (C2-H, C6-H)3.0 - 3.8m
Piperidine (C3-H)2.5 - 3.0m
Piperidine (C4-H, C5-H)1.5 - 2.2m

s: singlet, d: doublet, m: multiplet. Data are predicted based on known values for similar structures.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected.

The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, predicted to be in the δ 190-205 ppm region. The aromatic carbons of the N-phenyl group would appear between δ 115 and 150 ppm. The carbons of the piperidine ring are expected to resonate in the δ 20-60 ppm range. The carbons bonded to the nitrogen (C2 and C6) would be further downfield compared to the other piperidine carbons.

For instance, in 3-phenylpropanal, the aldehyde carbon is observed at δ 201.5 ppm, and the aromatic carbons are seen between δ 126.3 and 140.4 ppm nih.gov. In 4-phenylpiperidine, the piperidine carbons appear in the approximate range of δ 30-45 ppm, while the phenyl carbons are observed around δ 127-146 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 205
Phenyl (C-N)145 - 150
Phenyl (Ar-C)115 - 130
Piperidine (C2, C6)50 - 60
Piperidine (C3)45 - 55
Piperidine (C4, C5)20 - 35

Data are predicted based on known values for similar structures.

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₁₅NO) is 189.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 160, and cleavage of the piperidine ring. For comparison, the mass spectrum of 4-phenylpiperidine shows a molecular ion at m/z 161 nist.gov. The fragmentation of 1-phenylpiperazine shows a prominent molecular ion at m/z 162 and significant fragments corresponding to the phenyl and piperazine (B1678402) moieties chemicalbook.com.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, HRMS would be expected to show a molecular ion peak with a mass very close to the calculated exact mass of 189.1154 (for the [M+H]⁺ ion, the expected mass would be 190.1226). This precise mass measurement would confirm the molecular formula as C₁₂H₁₅NO, distinguishing it from other compounds with the same nominal mass. This technique is routinely used to confirm the identity of newly synthesized compounds ktu.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching of the aldehyde proton, which usually gives rise to one or two weak bands in the 2700-2850 cm⁻¹ region.

Other expected absorptions include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine ring (around 2850-2950 cm⁻¹). The C-N stretching of the tertiary amine in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected as a series of peaks between 1450 and 1600 cm⁻¹. The IR spectrum for 4-phenylpiperidine shows characteristic absorptions for the N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds nist.gov.

Table 3: Predicted IR Absorption Frequencies for this compound

Bond Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-HAldehyde2700 - 2850Weak to Medium
C=OAldehyde1720 - 1740Strong
C-HAromatic3000 - 3100Medium
C-HAliphatic (Piperidine)2850 - 2950Medium to Strong
C=CAromatic1450 - 1600Medium
C-NTertiary Amine1000 - 1250Medium

Data are predicted based on known values for similar functional groups.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable tools in pharmaceutical and chemical analysis for separating, identifying, and quantifying the components of a mixture. For compounds such as this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for purity assessment and analysis of complex mixtures. researchgate.net These techniques are crucial for monitoring reaction progress, identifying by-products, and establishing the purity profile of the final compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like many piperidine derivatives. Its high resolution and sensitivity make it ideal for determining the purity of a sample and quantifying impurities.

Research Findings: The analysis of piperidine-containing structures is routinely accomplished using reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmyfoodresearch.com To improve peak shape and resolution, especially for basic compounds like piperidines, modifiers like trifluoroacetic acid (TFA) or phosphoric acid are often added to the mobile phase. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound provides a strong chromophore. nih.gov For derivatives lacking a suitable chromophore, pre-column derivatization can be employed to attach a UV-active label. nih.govresearchgate.netgoogle.com For instance, derivatization with reagents like 4-toluenesulfonyl chloride or benzoyl chloride allows for sensitive UV detection. nih.govresearchgate.netgoogle.com

The selection of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation. Chiral HPLC columns are utilized for the separation of enantiomers of chiral piperidine derivatives, often after derivatization to form diastereomers or by using a chiral stationary phase that can directly distinguish between the enantiomers. google.comgoogle.com

Analyte TypeColumnMobile PhaseFlow RateDetectorReference
Piperidine DerivativesGemini C18 (5 µm, 250 × 4.6 mm)A: 0.1% TFA in water, B: Acetonitrile (gradient)1.0 mL/minUV-VIS (210, 254, 280 nm) nih.gov
Piperidine (after derivatization)Inertsil C18 (250 × 4.6 mm I.D.)Water with 0.1% phosphoric acid and acetonitrile (32:68, V/V)1.0 mL/minUV nih.govresearchgate.net
3-Aminopiperidine (after derivatization)Reversed-phase C18Phosphate aqueous solution and organic solvent (e.g., acetonitrile)Not specifiedUV google.com
Flavonoids in Herbal TeaNot specifiedA: 1% (v/v) aqueous acetic acid, B: Acetonitrile (gradient)0.7 mL/minPhotodiode Array (UV) at 272 nm myfoodresearch.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For piperidine derivatives, its application can be direct if the compound is sufficiently volatile and thermally stable. However, many derivatives, particularly those with polar functional groups, may require derivatization to increase their volatility and prevent undesirable interactions with the GC column that can lead to poor peak shape and reproducibility. vt.edu

Research Findings: GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is frequently used for the analysis of piperidine-related compounds. nih.govtsijournals.com GC-MS is particularly valuable as it provides structural information about the separated components, aiding in their identification. nih.govcmbr-journal.com The choice of the capillary column is crucial; phases like (50%-Phenyl)-methylpolysiloxane (e.g., DB-17) or 5% phenyl / 95% methyl silicone have been shown to be effective for separating piperazine and piperidine derivatives. tsijournals.comunodc.org

For trace-level analysis of potentially genotoxic impurities in active pharmaceutical ingredients, highly sensitive methods like GC with a triple quadrupole mass spectrometry detector (GC-MS/MS) are developed and validated. mdpi.com In cases where the analyte might react with the sample matrix in the headspace vial, analytical approaches such as standard addition may be required to ensure accurate quantification. chromforum.org The analysis of amines by GC can be challenging, but derivatization with reagents like propyl chloroformate can yield more volatile and stable products suitable for GC analysis. vt.edu

Analyte TypeColumnCarrier Gas/FlowDetectorKey ConditionsReference
Piperazine and derivativesDB-17 (30 m × 0.53 mm, 1 µm)Helium at 2 mL/minFIDOven program: 150°C for 10 min, then ramp to 260°C. tsijournals.com
Piperazines5% phenyl / 95% methyl silicone (10 m, 0.32 mm ID, 0.52 µm film)Not specifiedFIDOven program: 100°C for 1 min, then ramp to 280°C. unodc.org
Alkyl Halide Impurities6% cyanopropyl; 94% polydimethylsiloxane (B3030410) (60 m, 0.32 mm ID, 1.8 µm film)Helium at 1.5 mL/minMS/MSThermal gradient elution program. mdpi.com
Piperidine AlkaloidsNot specifiedNot specifiedMSAnalysis of stem extracts of Piper guineense. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound or its derivatives, a single-crystal X-ray diffraction study can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is invaluable for confirming the molecular structure, establishing stereochemistry, and understanding intermolecular interactions that govern the crystal packing.

Research Findings: Structural studies on N-substituted piperidine derivatives have revealed important conformational details. For instance, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, substitutions on the ring can lead to conformational distortions or even alternative conformations like a twisted boat. researchgate.net The orientation of substituents, such as the phenyl group on the nitrogen atom, can be determined with high precision. researchgate.net

The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging. mdpi.com Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. nih.gov For example, the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone showed that the piperidine ring adopted dual conformations (chair and twisted boat) and provided detailed data on the orientation of the phenyl rings. researchgate.net In another study, the binding geometry of N-alpha-tosylated piperidides to trypsin was elucidated through X-ray crystallography, revealing how the piperidine moiety fits into the active site of the enzyme. nih.gov This level of structural detail is crucial for structure-activity relationship (SAR) studies in drug design.

CompoundCrystal SystemSpace GroupKey Unit Cell ParametersKey FindingsReference
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanoneTriclinicP1̅a = 8.2543 Å, b = 10.5543 Å, c = 12.6184 Å, α = 77.90°, β = 71.27°, γ = 70.39°Piperidine ring shows positional disorder with chair and twisted boat conformations. Phenyl rings are axially oriented. researchgate.net
Alectinib Hydrochloride (contains a piperidine moiety)MonoclinicP2₁/cNot specifiedStructure solved from powder X-ray diffraction data. Revealed infinite H-bonded chains. mdpi.com
Nα-tosylated piperidide of m-amidino-D,L-phenylalanine complex with trypsinNot specifiedNot specifiedNot specifiedThe L-stereoisomer binds as a compact entity into the active site of trypsin. nih.gov
PaaX protein from E. coli WMonoclinicC2a = 167.88 Å, b = 106.23 Å, c = 85.87 Å, β = 108.33°Data collected to 2.3 Å resolution for this transcriptional repressor. nih.gov

Computational and Theoretical Investigations of 1 Phenylpiperidine 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for organic molecules due to its balance of accuracy and computational cost. For a molecule like 1-phenylpiperidine-3-carbaldehyde, DFT calculations, often employing a basis set such as 6-311G(d,p) with a functional like B3LYP, would be used to optimize the molecular geometry, finding the most stable arrangement of atoms in space asianpubs.org.

These calculations yield crucial data, including total energy, dipole moment, and the distribution of atomic charges. The resulting optimized structure provides insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting how the molecule will interact with other chemical species researchgate.net. For this compound, the oxygen atom of the carbaldehyde group would be expected to be a region of high negative potential, while the hydrogen of the aldehyde and regions of the phenyl ring would show positive potential.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive mdpi.com.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior mdpi.comresearchgate.net:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

The table below presents hypothetical, yet representative, values for these descriptors for this compound, as would be derived from a typical DFT calculation.

ParameterFormulaSignificanceHypothetical Value
HOMO Energy EHOMOElectron-donating ability-6.5 eV
LUMO Energy ELUMOElectron-accepting ability-1.2 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability5.3 eV
Electronegativity (χ) -½ (ELUMO + EHOMO)Electron-attracting tendency3.85 eV
Chemical Hardness (η) ½ (ELUMO - EHOMO)Resistance to charge transfer2.65 eV
Chemical Softness (S) 1 / (2η)Propensity for chemical reaction0.189 eV⁻¹
Electrophilicity Index (ω) χ² / (2η)Electrophilic nature2.79 eV

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a set of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, understanding its preferred shapes, or conformations, is crucial.

This compound has significant conformational flexibility arising from the piperidine (B6355638) ring and the rotation of its substituents. The piperidine ring can adopt several conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms. Additionally, the phenyl and carbaldehyde groups can be in either an axial or equatorial position relative to the ring.

Conformational analysis of similar 4-phenylpiperidine (B165713) structures has shown that phenyl equatorial conformations are generally preferred nih.gov. Energy minimization calculations, using methods like molecular mechanics (e.g., MM2 force field), are employed to find the lowest energy (most stable) conformers. These calculations systematically explore the potential energy surface of the molecule to locate energy minima. For this compound, this analysis would determine the relative stability of the chair conformers with axial versus equatorial substituents, providing insight into the most likely shape of the molecule under standard conditions.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, flexibility, and interactions with the surrounding environment (like a solvent) cardiff.ac.ukfrontiersin.org.

An MD simulation of this compound would typically start with an energy-minimized structure placed in a simulated box of solvent (e.g., water). Over a simulation time of nanoseconds to microseconds, the molecule's movements are observed. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule mdpi.com. Such simulations could reveal, for example, the frequency of transitions between different chair conformations or the rotational freedom of the phenyl group, providing a deeper understanding of its dynamic nature than static models can offer.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural and electronic features with its macroscopic properties. By combining the insights from quantum chemical calculations and molecular modeling, it becomes possible to predict how variations in the structure of this compound would affect its chemical and physical characteristics.

For instance, the calculated dipole moment and HOMO-LUMO gap from DFT studies can be related to the molecule's solubility and reactivity. The shape and conformational preferences determined from molecular modeling are critical for understanding how the molecule might interact with biological targets, such as enzyme active sites or receptors mdpi.com. The MEP map can guide the design of derivatives with enhanced interactions; for example, modifying a region of positive potential could improve binding to a negatively charged biological site. In essence, SPR provides a rational framework for designing new molecules with desired properties based on a detailed computational understanding of the parent compound.

Chemoinformatic Analysis for Scaffold Profiling

Chemoinformatic analysis is a foundational step in understanding the drug-like properties and potential of a chemical scaffold. For this compound, this involves the calculation and interpretation of various molecular descriptors that predict its physicochemical properties, and by extension, its likely pharmacokinetic behavior. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to introduce three-dimensionality into otherwise flat molecules. nih.gov

The core 1-phenylpiperidine (B1584701) scaffold is prevalent in a wide array of biologically active compounds, including potent analgesics. wikipedia.orgpainphysicianjournal.com The addition of a carbaldehyde group at the 3-position of the piperidine ring introduces a reactive functional group that can participate in various chemical reactions and molecular interactions, making it a key point for structural modifications and potential covalent interactions with biological targets.

A chemoinformatic profile of this compound can be generated using computational tools. These data points are crucial for assessing the molecule's potential as a drug candidate and for guiding further derivatization.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Significance in Drug Discovery
Molecular Formula C12H15NO Provides the elemental composition.
Molecular Weight 189.25 g/mol Influences absorption and distribution; values under 500 g/mol are generally preferred for oral bioavailability.
XLogP3 2.1 A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding.
Hydrogen Bond Donors 0 Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors 2 The nitrogen and oxygen atoms can form hydrogen bonds with biological targets.
Rotatable Bonds 2 Indicates molecular flexibility, which can influence receptor binding and conformation.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

This analysis highlights that this compound possesses favorable drug-like properties according to Lipinski's rule of five, suggesting good potential for oral bioavailability. The piperazine (B1678402) scaffold, a related heterocyclic structure, is also recognized as a "privileged scaffold" in drug design due to its favorable characteristics such as solubility and chemical reactivity. nih.gov The phenylpiperidine scaffold shares many of these advantageous attributes. researchgate.net

Ligand-Based and Structure-Based Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) is a powerful approach for lead discovery and optimization. nih.gov Conversely, when the three-dimensional structure of the target is available, structure-based drug design (SBDD) allows for the rational design of potent and selective inhibitors.

Ligand-Based Design

For this compound, LBDD approaches would typically involve the following:

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds that share the 1-phenylpiperidine scaffold. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) required for biological activity. The carbaldehyde group could serve as a key hydrogen bond acceptor or a point for derivatization to introduce other pharmacophoric features.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. mdpi.com By analyzing a series of this compound analogs with varying substituents, a 3D-QSAR model could be built to predict the activity of novel, unsynthesized compounds and guide the design of more potent molecules. nih.gov

Structure-Based Design

If the biological target of this compound is known and its crystal structure has been determined, SBDD becomes a valuable tool. The phenylpiperidine class of compounds are well-known for their interaction with opioid receptors. wikipedia.orgpainphysicianjournal.com For instance, fentanyl, a potent synthetic opioid, is a phenylpiperidine derivative. wikipedia.org

Assuming a hypothetical interaction with an opioid receptor, SBDD for this compound would involve:

Molecular Docking: The 3D structure of this compound would be computationally "docked" into the binding site of the receptor. This simulation predicts the preferred binding orientation and conformation of the ligand, as well as the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex.

De Novo Design: Algorithms can be used to design novel molecules that are complementary in shape and chemical properties to the binding site of the target. The 1-phenylpiperidine scaffold could serve as a starting point, with the software suggesting modifications to the carbaldehyde group or other positions on the rings to optimize binding affinity and selectivity.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site

Interaction Type Potential Interacting Group on Compound Corresponding Receptor Residue (Example)
Pi-Pi Stacking Phenyl Ring Aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan)
Hydrogen Bonding Carbaldehyde Oxygen Hydrogen bond donors (e.g., Serine, Threonine, Lysine)
Hydrophobic Interactions Piperidine Ring & Phenyl Ring Aliphatic and aromatic residues (e.g., Leucine, Isoleucine, Valine)

The systematic application of these computational methodologies allows for a deep understanding of the chemical and biological properties of this compound. This knowledge is instrumental in guiding the design and synthesis of novel derivatives with tailored pharmacological profiles for various therapeutic applications.

Applications and Emerging Research Directions for the 1 Phenylpiperidine 3 Carbaldehyde Scaffold

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of the aldehyde group makes 1-Phenylpiperidine-3-carbaldehyde a pivotal intermediate in the assembly of more complex molecular architectures. The aldehyde functionality is readily transformed into a wide array of other chemical groups, allowing for the stepwise construction of intricate target molecules.

For instance, the related intermediate N-benzyl-4-piperidinecarboxaldehyde is a crucial component in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease. sigmaaldrich.com The synthesis involves leveraging the aldehyde group for further reactions. sigmaaldrich.com Similarly, the reduction of the carbaldehyde group in related piperidine (B6355638) structures provides access to essential hydroxymethylpiperidine derivatives. A common method involves the use of a reducing agent to convert the aldehyde to a primary alcohol. For example, the reduction of 1-benzylpiperidine-3-carbaldehyde (B178009) would yield 1-benzyl-3-(hydroxymethyl)piperidine.

The synthesis of the core piperidine ring itself can be achieved through various methods, including the alkylation of a piperidine precursor. A general synthetic route to a related compound, N-benzyl-4-piperidinecarboxaldehyde, starts from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation with a benzyl (B1604629) group, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction to the aldehyde. google.com This multi-step process underscores the importance of carbaldehyde intermediates in the final stages of complex syntheses. google.com

Scaffold Diversification for Chemical Library Generation

The this compound scaffold is an ideal starting point for the generation of diverse chemical libraries, a cornerstone of modern drug discovery. The aldehyde group serves as a versatile chemical handle for a multitude of chemical transformations, enabling the rapid creation of a wide range of analogues.

Key reactions for scaffold diversification starting from the aldehyde include:

Reductive Amination: Reaction with various primary and secondary amines to yield a diverse set of substituted aminomethyl-piperidines.

Wittig Reaction: Conversion of the aldehyde to a variety of substituted alkenes.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form a wide range of secondary alcohols, introducing new carbon-based substituents.

Oxidation: Conversion to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters.

A study on the synthesis of benzylpiperidine and benzylpiperazine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors showcases how a core scaffold can be diversified. unisi.it Although starting from a different isomer, the synthetic strategy involved building upon the piperidine ring to create a library of compounds for biological screening. unisi.it This approach of building out from a central scaffold is directly applicable to this compound for generating libraries of novel compounds with potential therapeutic applications.

Integration into Complex Natural Product Synthesis Programs

While direct integration of this compound into the synthesis of specific natural products is not yet widely documented in publicly available literature, the synthesis of piperidine-containing natural alkaloids often relies on key intermediates with similar functionalities. The structural motif is prevalent in a vast number of alkaloids, and synthetic strategies often hinge on the stereoselective construction of the piperidine core.

For example, the synthesis of N-benzyl-3-hydroxy-3-(m-trifluoromethylphenyl)piperidine, an intermediate for certain pharmacologically active compounds, is achieved through the reaction of N-benzyl-3-piperidone with a Grignard reagent. prepchem.com This highlights the utility of functionalized piperidones, which are closely related to piperidine carbaldehydes, in building complex, substituted piperidine systems. The aldehyde of this compound could be envisioned as a precursor to such systems, for instance, through addition reactions followed by oxidation state manipulations.

Future Prospects for Novel Chemical Entities Based on the Scaffold

The phenylpiperidine scaffold is a well-established pharmacophore with a proven track record in drug development. The unique substitution pattern of this compound offers exciting opportunities for the design of novel chemical entities with tailored biological activities. The ability to easily modify the aldehyde group allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics.

Derivatives of N-benzylpiperidine-4-carboxaldehyde are utilized as reactants for synthesizing selective α1 receptor antagonists and Melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. sigmaaldrich.com This demonstrates the potential of the broader class of phenylpiperidine carbaldehydes to generate compounds that interact with important biological targets. Future research efforts could focus on exploring the chemical space around the this compound scaffold to identify new leads for a variety of disease targets. The synthetic tractability of this intermediate makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering the next generation of piperidine-based therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-Phenylpiperidine-3-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation or cyclization reactions. For carbaldehyde derivatives, a modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) is common. Key parameters include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Reaction progress is monitored using TLC and validated by NMR .
  • Safety Note : Use fume hoods and PPE due to hazardous intermediates (e.g., PCl₅) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms structural integrity, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm and piperidine ring protons at δ 1.5–3.5 ppm.
  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 218.14 g/mol) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Exposure Mitigation : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in ventilated zones.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to assess the reactivity of the aldehyde group in this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor aldehyde reactivity via nucleophilic additions (e.g., with hydrazines) under varying pH (4–10) and temperatures (25–60°C). Use UV-Vis spectroscopy to track imine formation rates.
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict electrophilicity (Fukui indices) and transition states .
  • Controlled Variables : Include solvent polarity (e.g., DMSO vs. toluene) to evaluate solvent effects on reaction pathways .

Q. How should contradictory data in SAR studies of this compound derivatives be analyzed?

  • Methodological Answer :
  • Meta-Analysis : Apply the Cochrane framework to aggregate data from multiple studies. Calculate heterogeneity metrics (I² > 50% indicates significant variability) to identify outliers .
  • Sensitivity Analysis : Exclude studies with high bias risk (e.g., non-blinded assays) and re-evaluate effect sizes.
  • Mechanistic Reconciliation : Cross-validate results with in silico docking (AutoDock Vina) and in vitro enzyme inhibition assays .

Q. What strategies optimize the purity of this compound for pharmacological assays?

  • Methodological Answer :
  • Chromatographic Refinement : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve aldehyde degradation products.
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation.
  • QC Protocols : Validate purity via triple-detection HPLC (UV, ELSD, MS) and compare with reference standards .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high permeability).
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fractions .

Q. What computational tools are suitable for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • QSAR Modeling : Utilize MOE or Schrödinger to correlate structural descriptors (e.g., logP, topological polar surface area) with IC₅₀ values.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., NMDA receptor) over 100 ns trajectories to assess stability.
  • PubChem Data Integration : Cross-reference bioactivity data (AID 743255) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.